molecular formula C23H27N3O2 B15037652 2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B15037652
M. Wt: 377.5 g/mol
InChI Key: NVDKEBWLNHCFIT-UHFFFAOYSA-N
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Description

2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

2,3-diethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H27N3O2/c1-5-27-20-13-17-18(14-21(20)28-6-2)25-23-22(24-17)16-9-7-8-10-19(16)26(23)12-11-15(3)4/h7-10,13-15H,5-6,11-12H2,1-4H3

InChI Key

NVDKEBWLNHCFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CCC(C)C)OCC

Origin of Product

United States

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